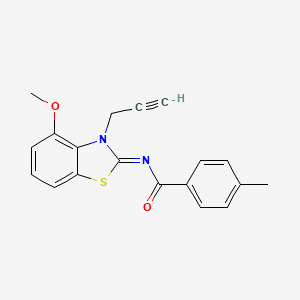

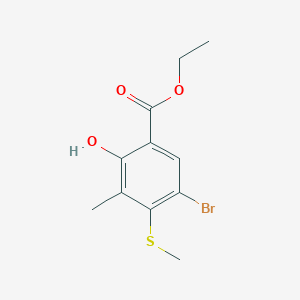

![molecular formula C12H12N4O2S2 B2380740 (3-噻吩-2-基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-6-基)-乙酸乙酯 CAS No. 301173-57-9](/img/structure/B2380740.png)

(3-噻吩-2-基-7H-[1,2,4]三唑并[3,4-b][1,3,4]噻二嗪-6-基)-乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-Thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)-acetic acid ethyl ester” is a complex organic molecule that belongs to the class of [1,2,4]triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their versatility in drug design .

Synthesis Analysis

The synthesis of such compounds often involves the interaction of binucleophilic 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with other reactants . For example, a study reported the synthesis of similar compounds by reacting 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols with 3-phenyl-2-propynal .Molecular Structure Analysis

The [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold is a key structural feature of this compound . This scaffold is known for its stability and is difficult to cleave . It can act as isosteres of amide, ester, and carboxylic acid .Chemical Reactions Analysis

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine scaffold have been reported to exhibit various biological activities . They have been used as therapeutic candidates against urease-positive microorganisms . The position and number of substitutions on the scaffold can modulate the potency of the compounds .科学研究应用

抗病毒活性

Khramchikhin 等人的研究探索了相关衍生物的抗病毒特性。在体外针对甲型流感病毒 A/Puerto Rico/8/34 (H1N1) 进行测试的化合物中,有一种脱颖而出:Khramchikhin 等人的研究探索了相关衍生物的抗病毒特性。在体外针对甲型流感病毒 A/Puerto Rico/8/34 (H1N1) 进行测试的化合物中,有一种脱颖而出:4-((3-苯基丙-2-炔-1-基)氨基)-4H-1,2,4-三唑-3-硫醇。它表现出超过 300 的显着选择性指数 (SI),表明具有强大的抗病毒活性。 对接研究表明,这些配体优选的相互作用位点是甲型流感病毒的 M2 质子通道 .

有机半导体和 OLED

噻吩衍生物在有机电子学中起着至关重要的作用。噻吩环系统用于开发有机半导体、有机场效应晶体管 (OFET) 和有机发光二极管 (OLED)。 这些材料表现出优异的电子性能,对于下一代显示器和光电器件至关重要 .

腐蚀抑制

噻吩类化合物在工业化学中用作腐蚀抑制剂。 它们保护金属免受腐蚀的能力使它们在涂料、管道和金属结构等各种应用中具有价值 .

药理特性

噻吩衍生物已显示出多种药理作用:

有机合成

噻吩衍生物是有机合成中的重要结构单元。 研究人员已开发出各种合成策略来获取这些化合物,包括 Gewald、Paal-Knorr、Fiesselmann 和 Hinsberg 合成等缩合反应 .

非甾体抗炎药 (NSAIDs)

苏丙芬是一种 2-取代噻吩衍生物,用作非甾体抗炎药。 它的结构包含噻吩骨架,突出了这种杂环在药物设计中的重要性 .

作用机制

Target of Action

It is known that thiophene-based analogs, which are a key component of this compound, have been reported to possess a wide range of therapeutic properties . They are remarkably effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

It is known that the thiophene and triazole moieties in the compound can make specific interactions with different target receptors . These interactions can lead to various changes in the cellular environment, potentially leading to the therapeutic effects observed.

Biochemical Pathways

It is known that thiophene and triazole derivatives can affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of the compound.

Result of Action

It is known that thiophene and triazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad-spectrum biological activities .

Action Environment

It is known that the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that the compound’s action could potentially be influenced by various environmental factors.

未来方向

属性

IUPAC Name |

ethyl 2-(3-thiophen-2-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O2S2/c1-2-18-10(17)6-8-7-20-12-14-13-11(16(12)15-8)9-4-3-5-19-9/h3-5H,2,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCWXHUWHFUMQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN2C(=NN=C2SC1)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![N-[1-(3-Methylimidazo[4,5-b]pyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2380661.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)

![4-[(Methoxycarbonyl)amino]-2-methylbenzoic acid](/img/structure/B2380664.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2380671.png)

![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![N-(3-chloro-4-methylphenyl)-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/no-structure.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)